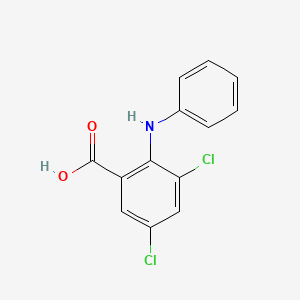![molecular formula C24H14Br6N2 B14260775 4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine CAS No. 143954-71-6](/img/structure/B14260775.png)
4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two phenyl rings, each substituted with three bromomethyl groups. The presence of multiple bromine atoms makes it a valuable reagent in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine typically involves multi-step organic reactions. One common method starts with the bromination of 4,4’-dimethylbiphenyl to form 4,4’-bis(bromomethyl)biphenyl. This intermediate is then subjected to further bromination to introduce additional bromine atoms, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts, ensures high yield and purity of the final product. The reaction conditions, such as temperature and reaction time, are optimized to achieve efficient bromination without unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted bipyridine derivatives, while coupling reactions can produce extended aromatic systems .
Applications De Recherche Scientifique
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to form coordination complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine involves its interaction with molecular targets through its bromine atoms and bipyridine core. The bromine atoms can participate in halogen bonding, while the bipyridine core can coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes with various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(bromomethyl)biphenyl: A simpler analog with fewer bromine atoms, used in similar applications but with different reactivity.
4,4’-Bis(chloromethyl)biphenyl: Contains chlorine instead of bromine, leading to different chemical properties and reactivity.
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Another biphenyl derivative with bromine atoms, used in organic synthesis and materials science.
Uniqueness
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine stands out due to its high bromine content, which enhances its reactivity and makes it a versatile reagent in various chemical transformations. Its ability to form stable coordination complexes with metal ions also adds to its uniqueness and broadens its range of applications .
Propriétés
Numéro CAS |
143954-71-6 |
|---|---|
Formule moléculaire |
C24H14Br6N2 |
Poids moléculaire |
809.8 g/mol |
Nom IUPAC |
4-[4-(tribromomethyl)phenyl]-2-[4-[4-(tribromomethyl)phenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H14Br6N2/c25-23(26,27)19-5-1-15(2-6-19)17-9-11-31-21(13-17)22-14-18(10-12-32-22)16-3-7-20(8-4-16)24(28,29)30/h1-14H |
Clé InChI |
DVORCVIHSBSGKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C(Br)(Br)Br)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



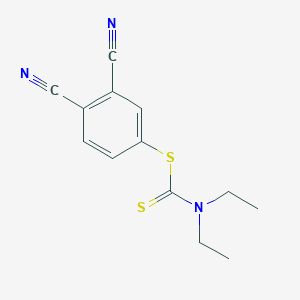
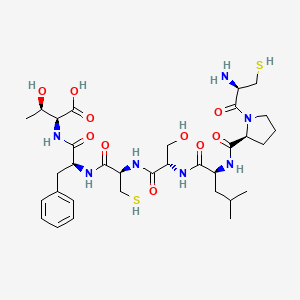
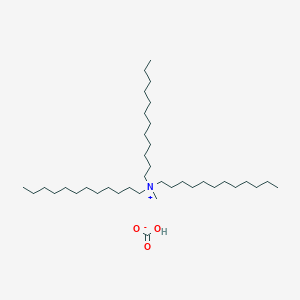
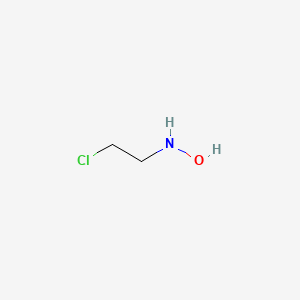

![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
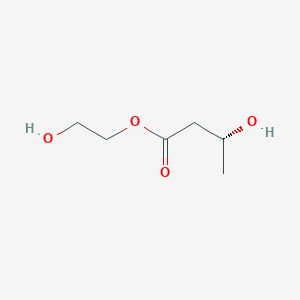
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)

